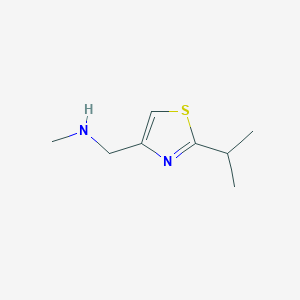

2-イソプロピル-4-(メチルアミノメチル)チアゾール

概要

説明

2-Isopropyl-4-(methylaminomethyl)thiazole is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Isopropyl-4-(methylaminomethyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropyl-4-(methylaminomethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-(methylaminomethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

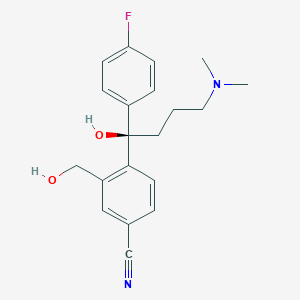

薬学: 抗HIV薬の効果増強

2-イソプロピル-4-(メチルアミノメチル)チアゾールは、コビシスタットの製造における合成中間体として役立ちます . コビシスタットは、HIV-1の治療に使用される特定の抗レトロウイルス薬の効果を高めるために使用されるシトクロムP450 3A(CYP3A)阻害剤です。CYP3Aを阻害することにより、コビシスタットはこれらの薬物の分解を遅らせ、その結果、投与量を増やす必要なく、血漿濃度と治療効果を高めます。

生化学: 薬剤合成の中間体

この化合物は、HIV / AIDSの治療および予防に使用される別の抗レトロウイルス薬であるリトナビルの合成における重要な中間体です . これはプロテアーゼ阻害剤クラスの一部であり、コビシスタットと同様に、HIVが細胞内で複製することを可能にする酵素を阻害することにより機能します。

薬理学: 薬剤開発および増強

薬理学では、2-イソプロピル-4-(メチルアミノメチル)チアゾールは、コビシスタットやリトナビルなどの薬剤の合成における中間体としての役割を果たし、患者の転帰を改善するための精密な薬物動態プロファイルを必要とする薬剤の開発において重要な役割を果たしています .

化学合成: 多用途のビルディングブロック

この化合物は、化学合成、特に複雑な分子の形成において、多用途のビルディングブロックとして利用されています。 さまざまな試薬との反応性により、幅広い合成製品を作成する際に貴重な化合物になります .

分析化学: キャリブレーションの標準

分析化学では、2-イソプロピル-4-(メチルアミノメチル)チアゾールなどの化合物は、機器のキャリブレーションのための標準として使用できます。 これらは、化学分析で使用される分析方法の正確性と精度を確保するのに役立ちます .

特性

IUPAC Name |

N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFABGWAXURNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165569 | |

| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154212-60-9 | |

| Record name | N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-(N-methyl)aminomethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G297848J78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

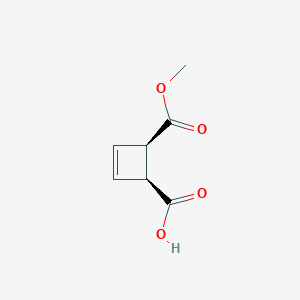

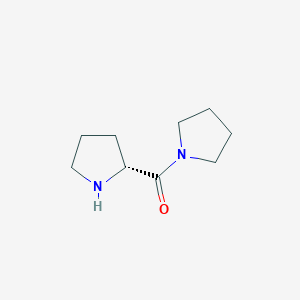

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is novel about the synthesis method for 2-isopropyl-4-(methylaminomethyl)thiazole described in the research paper?

A1: The research paper presents a novel synthetic route for 2-isopropyl-4-(methylaminomethyl)thiazole starting from 2,2-dimethyl-4-methylene-1,3-dioxane. [] This method offers advantages in terms of simplicity, mild reaction conditions, and avoids the use of highly toxic starting materials. []

Q2: What are the key steps involved in the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole as described in the research paper?

A2: The synthesis involves a multi-step process: 1. Addition and Condensation: 2,2-dimethyl-4-methylene-1,3-dioxane reacts with a halogenating agent followed by condensation with 2-methylpropanethioamide to yield 2-isopropyl-4-hydroxymethylthiazole. 2. Chlorination: 2-isopropyl-4-hydroxymethylthiazole undergoes chlorination to form 2-isopropyl-4-chloromethylthiazole. 3. Substitution: Finally, 2-isopropyl-4-chloromethylthiazole reacts with methylamine to produce the target compound, 2-isopropyl-4-(methylaminomethyl)thiazole. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124938.png)

![1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124948.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)

![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)